3-Fluoropyridine

Catalog No.
S703367
CAS No.
372-47-4
M.F
C5H4FN
M. Wt
97.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoropyridine

CAS Number

372-47-4

Product Name

3-Fluoropyridine

IUPAC Name

3-fluoropyridine

Molecular Formula

C5H4FN

Molecular Weight

97.09 g/mol

InChI

InChI=1S/C5H4FN/c6-5-2-1-3-7-4-5/h1-4H

InChI Key

CELKOWQJPVJKIL-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)F

Canonical SMILES

C1=CC(=CN=C1)F

The exact mass of the compound 3-Fluoropyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5078. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Fluoropyridine (CAS 372-47-4) is a mono-fluorinated heterocyclic building block characterized by a boiling point of 107–108 °C and a density of 1.13 g/mL at 25 °C . In industrial and pharmaceutical procurement, it is primarily sourced as a metabolically stable, pKa-modulating bioisostere for pyridine. Unlike generic pyridine or heavier halopyridines, 3-fluoropyridine offers a highly specific balance of moderate basicity and high resistance to oxidative metabolism, making it a critical precursor for hit-to-lead optimization and directed ortho-metalation (DoM) workflows.

Substituting 3-fluoropyridine with generic pyridine or other halopyridines fundamentally alters both process chemistry and final product performance. Generic pyridine lacks steric and electronic protection at the 3-position, leading to rapid oxidative clearance in vivo, which is a major liability in pharmaceutical development [1]. Furthermore, attempting to use 2-fluoropyridine as a substitute results in a near-total loss of basicity (pKa -0.44) and introduces high susceptibility to unwanted nucleophilic aromatic substitution (SNAr) during cross-coupling[2]. Similarly, 3-chloropyridine is not a direct drop-in replacement due to its significantly higher boiling point (148 °C) and larger atomic radius, which alters both downstream purification protocols and receptor binding profiles.

Precise Acid Dissociation Constant (pKa) Modulation

3-Fluoropyridine exhibits a pKa of 2.97, providing an intermediate basicity between unsubstituted pyridine (pKa 5.23) and 2-fluoropyridine (pKa -0.44) [1]. This specific basicity profile allows it to participate in salt formation and specific catalytic environments where 2-fluoropyridine would fail due to its extreme weakness as a base.

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound DatapKa = 2.97
Comparator Or BaselinePyridine (pKa = 5.23); 2-Fluoropyridine (pKa = -0.44)
Quantified DifferenceΔpKa of ~2.26 vs pyridine; ~3.41 vs 2-fluoropyridine
ConditionsStandard aqueous conditions at 25 °C

Allows for precise basicity tuning in pharmaceutical design to optimize membrane permeability and target binding while maintaining the ability to form stable salts.

Metabolic Stability and Clearance Reduction

Scaffold-hopping from an unsubstituted pyridine to a 3-fluoropyridine ring effectively blocks the C-H metabolic soft spot at the 3-position. In comparative studies, such as the optimization of glucokinase regulatory protein (GKRP) inhibitors, replacing a pyridine ring with 3-fluoropyridine significantly enhanced metabolic stability and lowered the clearance rate in human liver microsomes (HLM) [1].

Evidence DimensionMetabolic Clearance Rate
Target Compound DataEnhanced metabolic stability (lowered clearance)
Comparator Or BaselineUnsubstituted pyridine scaffolds (rapid oxidative clearance)
Quantified DifferenceSignificant extension of half-life in HLM
ConditionsHuman liver microsomes (HLM) assay

Justifies the procurement of 3-fluoropyridine over generic pyridine for hit-to-lead optimization in drug discovery programs to address rapid oxidative clearance.

Chemoselectivity in Metalation and Cross-Coupling Sequences

During directed ortho-metalation followed by Negishi cross-coupling, the 3-fluoro substituent is highly resistant to intramolecular nucleophilic aromatic substitution (SNAr). In the synthesis of benzofuropyridines, 2-fluoropyridine derivatives readily undergo SNAr, whereas 3-fluoropyridine fails to undergo SNAr under the same conditions, yielding biaryl phenols instead [1].

Evidence DimensionReactivity toward intramolecular SNAr
Target Compound DataResistant to SNAr (yields biaryl phenols)
Comparator Or Baseline2-Fluoropyridine derivatives (readily undergo SNAr)
Quantified DifferenceComplete divergence in reaction pathway
ConditionsMetalation/Negishi cross-coupling/SNAr reaction sequence

Enables chemists to retain the fluorine atom in complex molecules (e.g., biaryl synthesis) without unwanted displacement, acting as a stable structural feature.

Enhanced Volatility for Downstream Purification

3-Fluoropyridine possesses a boiling point of 107–108 °C, which is substantially lower than that of its chlorinated analog, 3-chloropyridine (148 °C) . This physical property difference directly impacts process chemistry, particularly in solvent selection and the energy requirements for removal under reduced pressure.

Evidence DimensionBoiling Point
Target Compound Data107–108 °C
Comparator Or Baseline3-Chloropyridine (148 °C)
Quantified Difference~40 °C lower boiling point
ConditionsStandard atmospheric pressure

The higher volatility of 3-fluoropyridine facilitates easier removal under reduced pressure during downstream purification, improving overall process efficiency.

Hit-to-Lead Pharmaceutical Optimization

3-Fluoropyridine is the correct choice when a pyridine-containing hit compound exhibits poor metabolic stability. By replacing the pyridine ring with 3-fluoropyridine, medicinal chemists can block the major oxidative metabolic soft spot at the 3-position, significantly reducing clearance rates in human liver microsomes (HLM) while maintaining target binding affinity [1].

Directed Ortho-Metalation (DoM) Precursor in Complex Synthesis

In the synthesis of functionalized biaryls or fused heterocycles, 3-fluoropyridine is selected over 2-fluoropyridine when the fluorine atom must be retained in the final product. Its resistance to nucleophilic aromatic substitution (SNAr) ensures that the fluorine acts as a stable bioisostere rather than a leaving group during cross-coupling sequences [2].

Basicity Tuning in Agrochemical Active Ingredients

When formulating agrochemicals that require specific pKa modulation for optimal environmental stability and membrane permeability, 3-fluoropyridine (pKa 2.97) provides a critical intermediate basicity that cannot be achieved with generic pyridine (pKa 5.23) or the nearly non-basic 2-fluoropyridine (pKa -0.44) [3].

XLogP3

0.8

Boiling Point

107.5 °C

LogP

0.77 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (96.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (94.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

372-47-4

Wikipedia

3-Fluoropyridine

Dates

Last modified: 08-15-2023
Zhang et al. A directive Ni catalyst overrides conventional site selectivity in pyridine C-H alkenylation. Nature Chemistry, DOI: 10.1038/s41557-021-00792-1, published online 11 October 2021

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